molecular formula C6H7ClN2 B165676 4-Chlorobenzene-1,3-diamine CAS No. 5131-60-2

4-Chlorobenzene-1,3-diamine

Cat. No.: B165676
CAS No.: 5131-60-2
M. Wt: 142.58 g/mol
InChI Key: ZWUBBMDHSZDNTA-UHFFFAOYSA-N
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Description

4-Chlorobenzene-1,3-diamine is an organic compound with the chemical formula C6H7ClN2. It appears as a gray powder or dark purple solid and is sensitive to prolonged exposure to light and air . This compound is a derivative of M-phenylenediamine, where one of the hydrogen atoms in the benzene ring is replaced by a chlorine atom.

Scientific Research Applications

4-Chlorobenzene-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

Future Directions

Given the potential hazards associated with 4-Chloro-M-phenylenediamine, future research should focus on developing safer alternatives for use in the dye manufacturing and rubber industries . Additionally, more studies are needed to fully understand the health effects of occupational exposure to this compound .

Preparation Methods

Chemical Reactions Analysis

4-Chlorobenzene-1,3-diamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Chlorobenzene-1,3-diamine is similar to other phenylenediamine derivatives, such as:

The uniqueness of this compound lies in its chlorine substitution, which imparts different chemical properties and reactivity compared to its non-chlorinated counterparts.

Properties

IUPAC Name

4-chlorobenzene-1,3-diamine
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InChI

InChI=1S/C6H7ClN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2
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InChI Key

ZWUBBMDHSZDNTA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)N)Cl
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Molecular Formula

C6H7ClN2
Record name 4-CHLORO-M-PHENYLENEDIAMINE
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Related CAS

68239-80-5 (sulfate)
Record name 4-Chloro-m-phenylenediamine
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DSSTOX Substance ID

DTXSID0020282
Record name 4-Chloro-1,3-diaminobenzene
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Molecular Weight

142.58 g/mol
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Physical Description

4-chloro-m-phenylenediamine appears as gray powder or dark purple solid. (NTP, 1992), Gray or dark purple solid; [CAMEO] Brown crystalline solid; [MSDSonline]
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, INSOL IN PETROLEUM ETHER
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Vapor Pressure

0.00206 [mmHg]
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Mechanism of Action

The substituted- benzenediamines appear to be least active when the amino groups are para to one another, whereas activity increases when the para position is occupied by a nonamino substituent. Activity also tends to increase as the two amino groups become ortho to the substituted group. The degree of activity may be explained by the capacity of N-acetyltransferase to interact with particular amino groups of the substituted-benzenediamines, leading to their detoxification.
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Color/Form

PLATES OR NEEDLES

CAS No.

5131-60-2
Record name 4-CHLORO-M-PHENYLENEDIAMINE
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Record name 1,3-Benzenediamine, 4-chloro-
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Record name 4-Chloro-1,3-diaminobenzene
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Melting Point

196 °F (NTP, 1992), 91 °C
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Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-2,4-dinitro-benzene (100 mg, 0.5 mmol) and SnCl2.2H2O (1.12 g, 5 mmol) in ethanol (2.5 mL) was stirred at room temperature overnight. Water was added and then the mixture was basified to pH 7-8 with saturated NaHCO3 solution. The solution was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated to yield 4-chloro-benzene-1,3-diamine (D-1) (79 mg, quant.). HPLC ret. time 0.38 min, 10-99% CH3CN, 5 min run; ESI-MS 143.1 m/z (MH+)
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.12 g
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reactant
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2.5 mL
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solvent
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Synthesis routes and methods II

Procedure details

40.8 g of 1-chloro-2,4-dinitrobenzene, 2 g of Raney nickel (60%, aqueous), 2.3 g of N,N'-dibutylformamidine acetate and 120 ml of methanol are introduced in an autoclave equipped with gas introduction stirrer. The air in the autoclave is then displaced by nitrogen and then by hydrogen. The hydrogenation is carried out at a pressure of 10 bar and a temperature of 60° C. The hydrogenation time is 11/4 hours. 1-Chloro-2,4-diaminobenzene, 97% pure (analysed as 1-Chloro-2,4-acetamidobenzene by liquid chromatography), is obtained in quantitative yield.
Quantity
40.8 g
Type
reactant
Reaction Step One
Name
N,N'-dibutylformamidine acetate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2 g
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catalyst
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120 mL
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Synthesis routes and methods III

Procedure details

3 g of dicyanodiamide, 3 g of acetic acid, 2 g of Raney nickel (60%, aqueous), and 120 ml of methanol are introduced in an autoclave equipped with gas introduction stirrer. Under a hydrogen pressure of 4 bar and a temperature of 25° C., the dicyanodiamide is hydrogenated to the formamidine acetate. 40.8 g of 1-chloro-2,4-dinitrobenzene are then added to the autoclave, and the hydrogenation is carried out at a pressure of 10 bar and a temperature of 60° C. The hydrogenation time is 11/4 hours. 1-Chloro-2,4-diaminobenzene, 98% pure (analysed as 1-Chloro-2,4-acetamidobenzene by liquid chromatography), is obtained in quantitative yield.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
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2 g
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catalyst
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120 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzene-1,3-diamine
Reactant of Route 2
4-Chlorobenzene-1,3-diamine
Reactant of Route 3
4-Chlorobenzene-1,3-diamine
Reactant of Route 4
4-Chlorobenzene-1,3-diamine
Reactant of Route 5
4-Chlorobenzene-1,3-diamine
Reactant of Route 6
4-Chlorobenzene-1,3-diamine
Customer
Q & A

Q1: What are the carcinogenic effects of 4-Chloro-M-phenylenediamine in animal models?

A1: Studies have shown that dietary administration of 4-Chloro-M-phenylenediamine is carcinogenic in both rats and mice. In male Fischer 344 rats, it caused an increased incidence of adrenal pheochromocytomas. [, ] In female B6C3F1 mice, it led to a significant increase in hepatocellular carcinomas and hepatocellular adenomas. [, ] These findings highlight the carcinogenic potential of this compound in animal models.

Q2: How readily does 4-Chloro-M-phenylenediamine permeate the skin?

A2: Studies using excised human skin demonstrate that 4-Chloro-M-phenylenediamine can be absorbed through the skin when applied in an aqueous solution. [] The rate of absorption, or permeability, appears to correlate with its partition coefficient, a measure of its relative solubility in different substances like octanol and water. This suggests that the compound's ability to partition into the skin layers plays a role in its absorption.

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